molecular formula C23H18N8O B2409994 5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) CAS No. 868145-88-4

5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole)

Cat. No. B2409994
CAS RN: 868145-88-4
M. Wt: 422.452
InChI Key: RWDBZJVASYVTRP-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of bistetrazole. Bistetrazoles are energetic heterocycles that exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts . They are often used in the synthesis of high-energy-density materials .


Synthesis Analysis

Bistetrazole derivatives can be synthesized using readily available starting materials. For example, compounds can be synthesized by reacting two equivalents of hydroxylamine (50% in water) with the parent compound . The synthesis process often involves the use of catalysts and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of bistetrazole derivatives is often analyzed using techniques like IR, EA, DSC, and multinuclear NMR spectroscopy . The solid-state structures of the compounds can be confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of bistetrazole derivatives often involve the introduction of functionalities which improve heat of formation, density, and oxygen content . The incorporation of unsaturation between bis(1H-tetrazol-5-yl) and bis(1H-tetrazol-1-ol) derivatives leads to planarity which enhances the density of the final product .


Physical And Chemical Properties Analysis

Bistetrazole derivatives often exhibit high density and superior detonation velocity, making them competitive high-energy-density materials . The energetic performances of these compounds can be calculated using specific codes like EXPLO5 .

Scientific Research Applications

Applications in Coordination Chemistry

Research on derivatives of ethene and phenyl-tetrazole compounds has demonstrated their utility in coordination chemistry. For example, the synthesis of partially etherified derivatives provides divalent and monovalent ligands for use in coordination chemistry, akin to calix[4]arene systems (Fujita et al., 2004). These derivatives serve as preorganized ligand systems, offering a promising alternative to traditional calixarene ligands in the development of complex metal ion hosts.

Molecular Structures and Tautomerism

The study of NH-pyrazoles reveals intricate patterns of hydrogen bonding and tautomerism, highlighting the structural diversity and potential reactivity of tetrazole derivatives (Cornago et al., 2009). These findings underscore the importance of tetrazole rings in designing molecules with specific binding properties and reactivity profiles.

Aggregation-Induced Emission (AIE)

Tetraphenylethylene derivatives with specific substituents have been explored for their unique photophysical properties, such as aggregation-induced emission (AIE). These studies offer insights into the role of molecular structure in influencing the luminescent properties of organic compounds and their potential applications in bioimaging and sensing technologies (Keshav et al., 2017).

Advanced Materials and Polymers

The synthesis and characterization of novel polyarylates incorporating phenyl and ethene derivatives highlight the development of materials with high thermal stability and potential applications in advanced polymer science (Jeong et al., 1994). These materials are of interest for their robust physical properties and versatility in various industrial and technological applications.

Non-Linear Optical Properties

Compounds related to the queried structure have been studied for their nonlinear optical properties, demonstrating their potential in optical limiting and as materials for photonic applications. This research avenue is crucial for the development of new optical materials with tailored properties for specific applications in information technology and laser protection (Shettigar et al., 2006).

Future Directions

The future directions in the field of bistetrazole derivatives seem to be focused on improving their energetic properties and exploring their potential applications in various fields .

properties

IUPAC Name

5-[2-(2-methoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N8O/c1-32-21-15-9-8-10-17(21)16-20(22-24-26-28-30(22)18-11-4-2-5-12-18)23-25-27-29-31(23)19-13-6-3-7-14-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDBZJVASYVTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole)

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